BenchChemオンラインストアへようこそ!

FERROVANADIUM ALLOY)

Low-carbon steel Ferrovanadium production route Carbon specification

Ferrovanadium alloy (CAS 11147-86-7) is an iron–vanadium master alloy containing typically 35–85 wt.% vanadium, with iron comprising the balance. It serves as the predominant vanadium carrier in ferrous metallurgy, where it is added to molten steel to form stable carbides, nitrides, and carbonitrides that refine grain structure and increase strength, hardness, wear resistance, and toughness.

Molecular Formula MgMoO4
Molecular Weight 0
CAS No. 11147-86-7
Cat. No. B1174925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFERROVANADIUM ALLOY)
CAS11147-86-7
Molecular FormulaMgMoO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrovanadium Alloy (CAS 11147-86-7): Composition, Grades, and Industrial Significance for Procurement


Ferrovanadium alloy (CAS 11147-86-7) is an iron–vanadium master alloy containing typically 35–85 wt.% vanadium, with iron comprising the balance. It serves as the predominant vanadium carrier in ferrous metallurgy, where it is added to molten steel to form stable carbides, nitrides, and carbonitrides that refine grain structure and increase strength, hardness, wear resistance, and toughness [1]. The alloy is produced commercially by three principal reduction routes—aluminothermic, electro-silicothermic, and carbothermic—each yielding distinct carbon levels and impurity profiles. Standard industrial grades include FeV40 (~40% V), FeV50 (48–55% V), FeV60 (50–65% V), and FeV80 (78–82% V) [2]. Physical properties include a solid density of 6.7–7.0 g/cm³ and a melting temperature of approximately 1450–1480°C, with values varying slightly by vanadium content and impurity levels [1].

Why Ferrovanadium Grade and Production Route Cannot Be Interchanged for Steel Alloying Procurement


Procuring 'ferrovanadium' without grade-specific or route-specific qualification introduces measurable risks: vanadium yield varies by ≥18 absolute percentage points across production methods [1]; carbon content differs by approximately one order of magnitude between aluminothermic and silicothermic products [2]; dissolution kinetics shift by a factor of ≥7 when crossing the 68 wt.% V threshold [3]; and total impurity mass introduced per heat can vary twofold between FeV50 and FeV80 for identical target vanadium addition [4]. These differences directly affect alloy recovery consistency, steel cleanliness, dosing precision, and final mechanical properties—making generic grade substitution inadvisable without quantitative verification.

Ferrovanadium Alloy (CAS 11147-86-7): Quantitative Differentiation Evidence Against Closest Comparators and Alternatives


Carbon Content: Aluminothermic vs. Silicothermic Ferrovanadium — a Tenfold Difference Limiting Application Scope

The aluminothermic reduction process produces ferrovanadium with a carbon content of 0.02–0.06 wt.% C, which is approximately one order of magnitude lower than ferrovanadium produced by the silicothermic (electric furnace) route, which typically contains 0.5–0.7 wt.% C [1][2]. The silicothermic product described in US Patent 4,256,487 also carries up to 2 wt.% residual silicon [2]. This carbon differential determines whether the ferrovanadium is acceptable for low-carbon steel grades requiring C ≤0.20% in the final product.

Low-carbon steel Ferrovanadium production route Carbon specification

Vanadium Recovery Rate: Aluminothermic (90–96%) vs. Silicothermic (≤80%) vs. Electro-Silicothermic (≤98%)

Vanadium recovery rate—the fraction of input vanadium reporting to the ferroalloy product—varies dramatically by production method. The aluminothermic route achieves 90–96% V extraction into the alloy [1]. In contrast, silicothermic reduction using FeSi as reductant yields ≤80% V recovery, with vanadium lost as V-silicate formation in the slag [2]. The electro-silicothermic (electric furnace) method can achieve up to 98% V recovery, but only for medium-grade FeV (40–60% V) [3]. The aluminothermic process also allows post-reduction slag treatment to reduce slag V₂O₅ to <1% [1].

Vanadium yield Smelting process efficiency Ferroalloy production economics

Dissolution Kinetics in Liquid Steel: Mass Transfer ≥7× Slower for High-V (>68%) vs. Low-V (<68%) Ferrovanadium Alloys

Ferrovanadium alloys with vanadium content greater than 68 wt.% (class 2 ferroalloys) assimilate into liquid steel via a dissolution (mass-transfer-controlled) mechanism, with mass transfer kinetics at least seven times slower than class 1 ferrovanadium alloys containing less than 68 wt.% V, which assimilate via a melting mechanism [1]. This kinetic threshold means FeV80 (78–82% V) requires substantially longer dissolution time, higher melt superheat, and more vigorous stirring than FeV50 (48–55% V) to achieve complete homogenization before casting.

Ferroalloy dissolution kinetics Ladle metallurgy Vanadium recovery consistency

Total Impurity Load per Heat: FeV80 Introduces Less Carbon, Sulfur, and Phosphorus Than FeV50 at Equivalent Vanadium Addition

For a target addition of 100 kg vanadium, approximately 125 kg of FeV80 (at 80% V) is required, compared to approximately 200 kg of FeV50 (at 50% V)—a 37.5% reduction in total alloy mass added. This mass reduction directly scales to total impurity introduction: FeV80 contributes ~0.38 kg carbon (at ≤0.3% C), ~1.25 kg silicon (at ≤1.0% Si), ~0.05 kg phosphorus (at ≤0.04% P), and ~0.05 kg sulfur (at ≤0.04% S). FeV50 introduces ~0.80 kg carbon (at ≤0.4% C), ~3.0 kg silicon (at ≤1.5% Si), ~0.10 kg phosphorus (at ≤0.05% P), and ~0.10 kg sulfur (at ≤0.05% S) for the same target vanadium [1][2]. The impurity differential is magnified in high-volume steel production.

Steel cleanliness Impurity budget HSLA steel specification

FeVN (Ferrovanadium Nitride) vs. FeV: Vanadium Savings of 30–40% at Equivalent Mechanical Properties

Ferrovanadium nitride (FeVN, density ≥5.0 g/cm³, V/N ratio ~4.0) achieves a vanadium recovery rate exceeding 95% in steelmaking, with absorption rates 3–5 absolute percentage points higher than vanadium nitride (VN, density ~3.5 g/cm³) . When compared with standard ferrovanadium (FeV), practical production data demonstrate that FeVN can save 30–40% vanadium by mass while delivering equivalent strength, toughness, ductility, and thermal fatigue resistance . However, FeVN is indicated specifically for vanadium-nitrogen strengthened steels with an optimal V/N ratio of 4.5 (practical range 4–6) [1]. Standard ferrovanadium remains preferred where steel specifications impose strict upper limits on nitrogen content [1].

Vanadium-nitrogen strengthening Microalloying efficiency Cost reduction

Dosing Stability: FeV50 Provides Smoother Composition Control in Variable Furnace Conditions vs. FeV80

Due to its higher vanadium density (~80% V), FeV80 is inherently more sensitive to dosing errors: a small absolute variation in addition weight produces a larger swing in final vanadium concentration. FeV50, requiring approximately 60% more addition mass for the same target V, provides inherent 'buffering'—small dosing errors translate to smaller final composition deviations [1]. Additionally, FeV50 dissolves more rapidly and tolerates moderate fluctuations in tapping temperature, slag oxidation, and stirring intensity, yielding more predictable vanadium recovery under variable furnace conditions. FeV80 demands tighter process discipline: its slower dissolution (≥7× slower mass transfer [1]), higher sensitivity to slag FeO levels, and need for adequate superheat make recovery strongly condition-dependent [2].

Alloy dosing precision Steel chemistry control Process robustness

Ferrovanadium Alloy (CAS 11147-86-7): Evidence-Based Procurement and Application Scenarios


Low-Carbon High-Strength Low-Alloy (HSLA) Steel Production: Aluminothermic FeV80 Is the Only Viable Route

HSLA steels for pipeline, automotive, and structural applications typically specify final carbon ≤0.05–0.10 wt.%. Aluminothermic FeV with 0.02–0.06% C is the only ferrovanadium variant that can meet these limits without exceeding the carbon budget of the heat [1]. Silicothermic FeV (0.5–0.7% C) would contribute unacceptable carbon even at minimal addition rates. Furthermore, FeV80's lower impurity load per vanadium unit (≤0.04% P, ≤0.04% S) supports the cleanliness requirements of these grades [2]. Procurement must specify aluminothermic route, FeV80 grade, with certified C ≤0.06%.

High-Volume Structural and Rebar Steel: FeV50 Provides Cost-Optimized Alloying with Robust Process Tolerance

For construction-grade rebar and structural steel where vanadium microalloying targets 0.03–0.08% V in final product, FeV50 offers a favorable combination of lower material cost per ton, faster dissolution kinetics (class 1 melting mechanism [3]), and greater dosing tolerance under variable EAF or BOF conditions [4]. The higher addition mass of FeV50 provides natural buffering against weighing errors—particularly valuable in high-throughput mills processing mixed scrap. Where nitrogen content is permitted or desired for strengthening, FeVN may further reduce vanadium consumption by 30–40% [5].

Precision Tool, Spring, and Wear-Resistant Steel: FeV80 Enables Tight Chemistry Control with Minimal Addition Volume

Tool steels (e.g., HSS, cold-work tool steel), spring steels, and wear-resistant grades demand precise vanadium control (±0.02% V) to achieve target hardness, temper resistance, and fatigue life. FeV80's high vanadium density (78–82% V) enables fine composition adjustment with small addition weights, reducing the risk of overshooting target chemistry [2]. However, this application requires the melt shop to maintain disciplined furnace control—consistent tapping temperature, clean slag with low FeO, and adequate argon or electromagnetic stirring—to compensate for FeV80's ≥7× slower mass transfer kinetics [3]. Procurement must include particle size specification (typically 10–50 mm) matched to the addition method.

Vanadium-Nitrogen Strengthened Microalloyed Steel: FeVN Delivers 30–40% V Savings Over Standard FeV

In vanadium-nitrogen strengthened steels (e.g., high-strength rebar, structural sections, thin-slab cast strip), the synergistic V–N effect requires an optimal V/N weight ratio of approximately 4.5 (practical range 4–6) [5]. Ferrovanadium nitride (FeVN) with V/N ≈4.0 and density ≥5.0 g/cm³ consistently achieves >95% vanadium recovery and 3–5 percentage points higher absorption than VN [5]. Compared with standard FeV, FeVN reduces vanadium consumption by 30–40% at equivalent mechanical properties—a directly quantifiable procurement cost advantage. Standard FeV remains indicated only when the steel specification imposes strict upper limits on nitrogen [5].

Quote Request

Request a Quote for FERROVANADIUM ALLOY)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.